4-Butoxybenzoic acid chemical properties and structure
4-Butoxybenzoic acid chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for 4-Butoxybenzoic acid. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of materials science and drug discovery.
Chemical Properties and Structure
4-Butoxybenzoic acid, also known as p-butoxybenzoic acid, is an organic compound belonging to the class of alkoxybenzoic acids.[1] It is characterized by a benzoic acid core with a butoxy group attached at the para position of the benzene ring.[1] This structure imparts properties that make it a subject of interest in various scientific domains, notably in the synthesis of liquid crystals and as an intermediate in the pharmaceutical industry.
Physicochemical Properties
The key physicochemical properties of 4-Butoxybenzoic acid are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Melting Point | 147-150 °C | [3] |
| Boiling Point | ~290.67 °C (estimate) | [3] |
| Predicted pKa | 4.48 ± 0.10 | [3] |
| Appearance | White to off-white solid | [3] |
Solubility Profile
| Solvent | Qualitative Solubility | Source(s) |
| Water | Sparingly soluble | [3] |
| Chloroform | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
Structural Information
The structural identifiers for 4-Butoxybenzoic acid are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value | Source(s) |
| CAS Number | 1498-96-0 | [2] |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)O | [2] |
| InChI | InChI=1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | [2] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-Butoxybenzoic acid. Key spectral information can be found in various databases.
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¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the molecule, confirming the presence of the butoxy group, the aromatic protons, and the carboxylic acid proton.
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¹³C NMR Spectroscopy: Carbon NMR is used to identify the number and types of carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C-O ether linkage.
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Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of the molecule.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of 4-Butoxybenzoic acid.
Synthesis of 4-Butoxybenzoic Acid
A common and effective method for the synthesis of 4-Butoxybenzoic acid is the Williamson ether synthesis, followed by hydrolysis.
Experimental Workflow: Synthesis of 4-Butoxybenzoic Acid
Caption: Workflow for the synthesis of 4-Butoxybenzoic acid.
Detailed Methodology:
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Reaction Setup: In a round-bottom flask, a mixture of 4-hydroxybenzoic acid (1.0 eq) and sodium hydroxide (2.0 eq) is prepared in ethanol.
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Addition of Alkyl Halide: 1-Bromobutane (1.5 eq) is added dropwise to the stirred mixture at room temperature.
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Reaction: The mixture is heated to reflux and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is dissolved in water.
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Acidification: The aqueous solution is acidified with hydrochloric acid (HCl) to a pH of approximately 2-3, leading to the precipitation of the product.
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Isolation: The precipitate is collected by vacuum filtration and washed with cold water.
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Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Butoxybenzoic acid.
Determination of Solubility (Shake-Flask Method)
The following protocol describes a standard method for determining the solubility of a compound in various solvents.
Experimental Workflow: Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Detailed Methodology:
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Preparation: An excess amount of 4-Butoxybenzoic acid is added to a known volume of the selected solvent in a sealed vial.
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Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sampling: After equilibration, the vial is allowed to stand to let the undissolved solid settle. A known volume of the supernatant is carefully withdrawn using a syringe and filtered to remove any suspended particles.
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Quantification: The concentration of 4-Butoxybenzoic acid in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a pre-prepared calibration curve.
Biological Activity and Signaling Pathways
While 4-Butoxybenzoic acid itself is primarily recognized for its applications in materials science, particularly in the formation of liquid crystals through self-assembly via hydrogen bonding, its structural analogs, such as 4-hydroxybenzoic acid, have been studied for their biological activities. 4-Hydroxybenzoic acid has been shown to act as a signaling molecule in some bacteria, influencing virulence and other physiological functions.
The following diagram illustrates a representative signaling pathway for 4-hydroxybenzoic acid, which involves the response regulator AaeR. This can serve as a conceptual model for investigating potential biological roles of 4-Butoxybenzoic acid.
Representative Signaling Pathway: 4-Hydroxybenzoic Acid
